2-Phenoxybenzonitrile

Organic synthesis Analytical chemistry Quality control

Optimal fragment scaffold for fragment-based drug discovery (FBDD): MW 195.22, 0 HBD, 2 HBA, LogP 3.35, fully compliant with the Rule of Three. Its ortho-phenoxy substitution and nitrile handle enable diverse functionalization via cross-coupling and heterocycle synthesis. Validated as a benchmark substrate for Ullmann C–O coupling (93% yield). Also serves as an analytical standard (≥97% GC purity) and precursor for high-performance poly(benzonitrile) thermosets. Insist on batch-specific CoA with NMR/HPLC/GC to avoid workflow variability from generic substitutes.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 6476-32-0
Cat. No. B1600763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxybenzonitrile
CAS6476-32-0
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C#N
InChIInChI=1S/C13H9NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H
InChIKeyBNVCOVNARIQBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxybenzonitrile (CAS 6476-32-0): A Versatile Diphenyl Ether Building Block for Fragment-Based Drug Discovery and Advanced Material Synthesis


2-Phenoxybenzonitrile (CAS 6476-32-0) is an aromatic diphenyl ether compound consisting of a benzonitrile core substituted with a phenoxy group at the ortho position, with a molecular formula of C13H9NO and a molecular weight of 195.22 g/mol [1]. At ambient temperature, it exists as a colorless to pale yellow liquid or sticky oil-to-solid with a density of approximately 1.17 g/cm³ and a boiling point of 314.5°C at 760 mmHg [2]. As a fragment molecule with a calculated LogP of 3.35 and a topological polar surface area (TPSA) of 33.0 Ų, it serves as an important scaffold for molecular linking, expansion, and modification in pharmaceutical development, providing a structural foundation for the design and screening of novel drug candidates . This compound is also utilized in the development of specialty polymers and resins, as well as in agrochemical formulation for herbicides and insecticides .

2-Phenoxybenzonitrile (CAS 6476-32-0): Why Vendor Selection and Substitution Risk Matter for Reproducible Research Outcomes


Generic substitution of 2-phenoxybenzonitrile without careful evaluation of vendor-specific quality metrics can introduce significant variability into research workflows. Commercial suppliers offer this compound at purity grades ranging from 95% to ≥99% (GC), with corresponding differences in analytical characterization and impurity profiles . Furthermore, the unsubstituted 2-phenoxybenzonitrile scaffold is frequently confused with its structurally related nitro-substituted analogs (e.g., MDL-860, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile), which possess entirely different biological activity profiles—with MDL-860 demonstrating broad-spectrum antipicornaviral activity (MIC50 0.1–1.5 μg/mL in HeLa cultures) that is absent in the parent compound . The ortho-phenoxy substitution pattern on the benzonitrile core confers distinct physicochemical properties (LogP 3.35, TPSA 33.0 Ų) that differentiate it from meta- or para-substituted isomers and other diphenyl ether derivatives, directly affecting its performance as a fragment scaffold in medicinal chemistry campaigns [1]. Additionally, procurement decisions based solely on catalog listings without verifying batch-specific Certificates of Analysis (CoA) containing NMR, HPLC, or GC purity verification can lead to irreproducible synthetic outcomes .

2-Phenoxybenzonitrile (CAS 6476-32-0): Quantified Differentiation Evidence for Scientific Procurement Decisions


2-Phenoxybenzonitrile Purity Grade Comparison: ≥99% (GC) vs. Standard 95% Commercial Supply

Vendor A (ChemImpex) supplies 2-phenoxybenzonitrile at ≥99% purity as determined by gas chromatography (GC), whereas standard commercial offerings from multiple suppliers list a nominal purity of 95% without specifying the analytical method . The higher purity grade reduces the presence of unidentified impurities by a minimum factor of 5 (≤1% total impurities vs. ≤5% total impurities), which is particularly relevant for synthetic applications requiring stoichiometric precision and for biological assays where trace contaminants may confound activity readouts .

Organic synthesis Analytical chemistry Quality control

2-Phenoxybenzonitrile vs. MDL-860: Structural Divergence and Functional Activity Profile Differentiation

2-Phenoxybenzonitrile is the unsubstituted parent scaffold of the diphenyl ether benzonitrile class, whereas MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile; CAS 78940-62-2) incorporates a 5-nitro group on the benzonitrile ring and 3,4-dichloro substitution on the phenoxy moiety . MDL-860 demonstrates broad-spectrum antipicornaviral activity with MIC50 values ranging from 0.1 to 1.5 μg/mL against enteroviruses in HeLa cell cultures, including activity against coxsackievirus B3 (CVB3) at low-micromolar concentrations [1][2]. In contrast, 2-phenoxybenzonitrile lacks these nitro and chloro substitutions and exhibits weak inhibitory activity against human placental alkaline phosphatase with an IC50 of 2.30 × 10⁵ nM (230 μM), reflecting a >1,000-fold difference in biological potency between the two structural classes [3].

Medicinal chemistry Antiviral drug discovery Structure-activity relationship

2-Phenoxybenzonitrile Physicochemical Profile: LogP and Solubility Parameters for Fragment-Based Library Design

2-Phenoxybenzonitrile exhibits a measured LogP of 3.35, placing it within the optimal lipophilicity range for fragment-based drug discovery (LogP ≤3.5 for fragment libraries) [1][2]. Its aqueous solubility is calculated at 0.066 mg/mL (3.39 × 10⁻⁴ mol/L) with a LogS (ESOL) of -3.47, classifying it as moderately soluble . The topological polar surface area (TPSA) of 33.0 Ų, combined with 2 hydrogen bond acceptors and 0 hydrogen bond donors, conforms to the 'Rule of Three' for fragment molecules (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [3]. These physicochemical parameters differ meaningfully from more polar or larger diphenyl ether derivatives, directly influencing its suitability as a fragment scaffold for molecular linking and expansion campaigns .

Fragment-based drug discovery Computational chemistry Physicochemical property prediction

2-Phenoxybenzonitrile Hazard Classification: GHS Acute Toxicity Category 3 and Mandatory Handling Protocols

2-Phenoxybenzonitrile is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 3 for oral, dermal, and inhalation routes of exposure, with the signal word 'Danger' and hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H330 (Fatal if inhaled), and H335 (May cause respiratory irritation) [1]. This hazard profile requires specific precautionary measures including the use of protective gloves, protective clothing, eye protection, and respiratory protection in well-ventilated areas or fume hoods . The GHS classification of this compound differs from less hazardous structural analogs (e.g., certain substituted benzonitriles with lower acute toxicity ratings), necessitating distinct handling, storage, and waste disposal protocols .

Laboratory safety Chemical handling Regulatory compliance

2-Phenoxybenzonitrile Unit Pricing Analysis: Cost Efficiency Across Research Quantities (25 mg to 5 g)

Commercial pricing for 2-phenoxybenzonitrile varies systematically across suppliers and pack sizes, enabling cost-optimized procurement strategies. At the 25 mg scale, pricing ranges from $35 (TargetMol) to approximately $135 CNY (~$19 USD, TargetMol China) [1]. At the 100 mg scale, TargetMol lists $65, while the 1 g scale is offered at inquiry-based pricing . Larger research quantities (1 g to 5 g) are available from Aladdin Scientific at $100.90 per gram and from CymitQuimica at €53 per gram (approx. $58 USD), representing a per-unit cost reduction of approximately 85–90% compared to the 25 mg academic pricing tier . These price differentials reflect economies of scale and vendor-specific sourcing strategies rather than differences in compound quality or analytical characterization .

Laboratory procurement Budget planning Supply chain management

2-Phenoxybenzonitrile Thermal Stability and Storage Requirements: Boiling Point and Recommended Conditions

2-Phenoxybenzonitrile exhibits a boiling point of 314.5°C at 760 mmHg and a flash point of 132.6°C, with a vapor pressure of approximately 0.0 mmHg at 25°C [1]. The compound is reported to be stable under normal temperatures when stored properly, with recommended long-term storage at room temperature in sealed, dry conditions away from moisture . For stock solutions prepared in organic solvents, storage at -20°C with use within 1 month is advised, while -80°C storage extends usable shelf life to 6 months [2]. These thermal stability parameters differ from more volatile diphenyl ether derivatives, which typically exhibit lower boiling points and may require refrigeration for ambient storage.

Chemical storage Thermal analysis Laboratory operations

2-Phenoxybenzonitrile (CAS 6476-32-0): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Fragment-Based Drug Discovery Scaffold for Molecular Linking and Expansion

2-Phenoxybenzonitrile is optimally deployed as a fragment scaffold in fragment-based drug discovery (FBDD) campaigns due to its adherence to the Rule of Three criteria: molecular weight 195.22 g/mol (<300), 0 hydrogen bond donors (≤3), and 2 hydrogen bond acceptors (≤3), with a measured LogP of 3.35 that places it near the optimal lipophilicity threshold for fragment libraries [1]. The compound provides a structural basis for molecular linking, expansion, and modification, serving as a versatile starting point for the design and screening of novel drug candidates . Its diphenyl ether core offers two aromatic rings amenable to functionalization via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, while the nitrile group provides a synthetic handle for further elaboration to amides, amines, tetrazoles, or heterocyclic systems .

Organic Synthesis Building Block for Ullmann-Type C–O Coupling Methodologies

2-Phenoxybenzonitrile is a representative substrate for Ullmann C–O coupling reactions between phenols and aryl halides, as demonstrated by its efficient preparation from 2-fluorobenzonitrile and phenol using magnetic copper ferrite nanoparticle catalysis . The compound serves as a model system for evaluating novel catalytic methodologies in diphenyl ether synthesis, with reaction yields reaching 93% under optimized conditions (K₂CO₃, DMF, 130°C, 10 h) [1]. Its stability under standard Ullmann coupling conditions, combined with the electron-withdrawing character of the ortho-cyano group, makes it a valuable benchmark substrate for assessing catalyst performance in aryl ether bond formation .

Analytical Chemistry Reference Standard for Chromatographic Method Validation

2-Phenoxybenzonitrile is utilized as a standard in chromatography and spectroscopy applications, aiding in the accurate analysis of chemical mixtures and ensuring quality control in analytical laboratories . The compound is available with purity certification by GC (≥99%), enabling its use as a calibration standard for HPLC and GC method development, particularly for the quantification of structurally related diphenyl ether derivatives and benzonitrile-containing analytes [1]. Its well-defined retention characteristics, combined with documented physicochemical properties (LogP 3.35, TPSA 33.0 Ų), facilitate method transfer and reproducibility across analytical platforms .

Specialty Polymer and Resin Precursor for Thermally Stable Materials

2-Phenoxybenzonitrile is employed in the production of specialty polymers and resins, contributing to materials with improved thermal stability and mechanical properties . Research indicates that poly(benzonitrile) resins cured using amino phenoxy phthalonitrile derivatives yield materials with enhanced thermal performance suitable for aerospace and high-temperature industrial applications [1]. The benzonitrile functional group participates in thermal polymerization reactions, forming triazine and phthalocyanine cross-linked networks that confer high glass transition temperatures and oxidative stability to the resulting thermosets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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